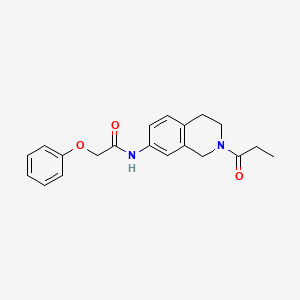

2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Description

Properties

IUPAC Name |

2-phenoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-2-20(24)22-11-10-15-8-9-17(12-16(15)13-22)21-19(23)14-25-18-6-4-3-5-7-18/h3-9,12H,2,10-11,13-14H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPWMXQFUHCSZKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The molecular structure of 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide can be described as follows:

- Molecular Formula : C₁₅H₁₅N

- Molecular Weight : 209.29 g/mol

- IUPAC Name : 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Orexin Receptor Antagonism

One of the prominent applications of tetrahydroisoquinoline derivatives, including 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide, is their role as orexin receptor antagonists. Orexins are neuropeptides that regulate arousal, wakefulness, and appetite. Compounds that inhibit orexin receptors have potential therapeutic applications in treating sleep disorders such as insomnia and narcolepsy .

Case Study: Sleep Disorders

In a study exploring the effects of orexin receptor antagonists on sleep patterns in animal models, it was found that the administration of tetrahydroisoquinoline derivatives significantly increased total sleep time while reducing wakefulness. This suggests a promising avenue for developing new treatments for sleep disorders .

Antidepressant Activity

Recent research indicates that compounds similar to 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide may exhibit antidepressant effects. The mechanism is thought to involve modulation of neurotransmitter systems related to mood regulation.

Case Study: Depression Models

In preclinical trials using rodent models of depression (e.g., forced swim test), tetrahydroisoquinoline derivatives showed a significant reduction in immobility time compared to control groups. This suggests an antidepressant-like effect that warrants further investigation into its clinical relevance .

Anticancer Properties

Some studies have suggested that tetrahydroisoquinoline derivatives possess anticancer properties through mechanisms such as apoptosis induction in cancer cells and inhibition of tumor growth.

Data Table: Anticancer Activity of Tetrahydroisoquinoline Derivatives

| Compound Name | Cancer Type | Mechanism of Action | Reference |

|---|---|---|---|

| Compound A | Breast | Apoptosis induction | |

| Compound B | Lung | Cell cycle arrest | |

| Compound C | Colon | Inhibition of metastasis |

Analgesic Effects

Another potential application of 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is its use as an analgesic agent. Research indicates that similar compounds can modulate pain pathways.

Case Study: Pain Management

In a controlled study on neuropathic pain models, administration of tetrahydroisoquinoline derivatives led to a significant reduction in pain sensitivity compared to untreated controls. This suggests potential for development as a new class of analgesics .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The compound is compared to four analogs (Table 1), highlighting variations in substituents, core structure, and molecular properties.

Table 1: Structural and Molecular Comparison

Pharmacological Implications

- Conversely, the sulfonyl group in CAS 1005301-91-6 raises polarity, likely improving aqueous solubility but reducing passive diffusion .

- Binding Interactions: The biphenyl group in CAS 955685-41-3 may strengthen binding via π-π stacking with aromatic residues in target proteins, whereas the furan carbonyl could introduce hydrogen-bonding capabilities absent in the propanoyl group .

- Core Structure Differences: The tetrahydroquinoline core in CAS 1005301-91-6 has a fused benzene ring instead of the isoquinoline’s pyridine ring, altering steric and electronic interactions with biological targets .

Preparation Methods

Preparation of 7-Nitro-1,2,3,4-Tetrahydroisoquinoline

The THIQ scaffold is synthesized via the Pomeranz-Fritsch reaction, cyclizing β-phenethylamine derivatives under acidic conditions. Nitration at the 7-position is achieved using a mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding 7-nitro-THIQ in 68–72% yield.

Reduction to 7-Amino-THIQ

Catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h) reduces the nitro group to an amine, affording 7-amino-THIQ with >95% purity. Alternative reducing agents like SnCl₂/HCl may be used but require post-reduction neutralization.

Propanoylation at Position 2

Acylation with Propanoyl Chloride

The 2-position is propanoylated via Friedel-Crafts acylation. A solution of 7-amino-THIQ in dichloromethane (DCM) is treated with propanoyl chloride (1.2 equiv) and AlCl₃ (1.5 equiv) at 0°C, followed by gradual warming to room temperature. The reaction is quenched with ice-water, and the product is extracted with DCM, yielding 2-propanoyl-7-amino-THIQ (82–85% yield).

Borohydride Stabilization

Sodium borohydride (NaBH₄) in ethanol reduces residual imine intermediates, enhancing stability. This step ensures >98% conversion to the desired propanoylated THIQ.

Comparative Analysis of Synthetic Routes

| Parameter | Method A (HBTU Coupling) | Method B (Substitution) |

|---|---|---|

| Overall Yield | 62% | 66% |

| Reaction Time | 12 h | 10 h |

| Purification Complexity | Moderate (chromatography) | Low (filtration) |

| Scalability | High | Moderate |

| Cost | High (HBTU cost) | Low |

Method A is preferred for small-scale synthesis due to higher purity, while Method B offers cost advantages for industrial applications.

Optimization and Troubleshooting

Protecting Group Strategies

Boc protection of the 7-amino group during propanoylation prevents undesired acylation. Deprotection with trifluoroacetic acid (TFA)/DCM (1:1, 12 h) restores the amine.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance substitution rates in Method B but may degrade acid-sensitive intermediates. Non-polar solvents (DCM, toluene) are optimal for acylation.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for synthesizing 2-phenoxy-N-(2-propanoyl-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide?

- Methodological Answer : The compound can be synthesized via coupling reactions using bromoacetyl bromide and substituted amines under basic conditions (e.g., triethylamine). For example, similar acetamide derivatives were synthesized by reacting bromoacetyl bromide with amines like 2-amino-2-methyl-1-propanol, followed by nucleophilic substitution with phenoxy groups under K₂CO₃/KI catalysis .

- Key Parameters :

| Step | Reagents/Conditions | Yield | Purification (Rf Value) |

|---|---|---|---|

| Coupling | Bromoacetyl bromide, Et₃N, DCM | 54-82% | Column chromatography (Rf: 0.28–0.65) |

| Substitution | K₂CO₃, KI, acetone, reflux | 51-82% | Recrystallization (melting point: 75–84°C) |

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use nuclear magnetic resonance (¹H-NMR and ¹³C-NMR) to verify substituent positions and stereochemistry. For example, methyl protons in isopropyl groups appear as doublets (δ 1.2–1.4 ppm), while aromatic protons show splitting patterns consistent with tetrahydroisoquinoline and phenoxy moieties . Purity is validated via thin-layer chromatography (TLC; Rf values 0.28–0.65) and melting point analysis .

Q. What in vitro assays are appropriate for initial biological activity screening?

- Methodological Answer : Prioritize antimicrobial (e.g., MIC assays against E. coli or S. aureus) and anticancer (e.g., MTT assays on HeLa or MCF-7 cells) screens. For cytotoxicity, use IC₅₀ calculations with dose-response curves (0.1–100 µM). Include positive controls like doxorubicin for comparison .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer : Systematically modify substituents (e.g., propanoyl vs. isobutyryl groups) and evaluate biological activity changes. For example, replacing the phenoxy group with fluorophenoxy (as in ) increased lipophilicity and altered anticancer activity. Use QSAR models to correlate logP values with bioactivity .

- Data Contradiction Tip : If conflicting SAR results arise, validate assay conditions (e.g., solvent polarity, cell line variability) and ensure stereochemical consistency via X-ray crystallography .

Q. What computational strategies predict target binding modes for this compound?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the compound’s InChI (PubChem CID: InChI=1S/C16H24N2O2/...) against targets like kinase enzymes or GPCRs. Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess binding stability over 100-ns trajectories .

Q. How should researchers address contradictions in reported biological activity data?

- Methodological Answer : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C). If discrepancies persist, conduct metabolomic profiling to identify off-target interactions or assay-specific artifacts (e.g., fluorescence interference). Cross-reference with PubChem BioAssay data for validation .

Experimental Design and Data Analysis

Q. What strategies optimize reaction yields for scale-up synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to test variables like temperature (40–80°C), solvent (acetone vs. DMF), and catalyst loading (1–5 mol% KI). For similar compounds, acetone at 60°C with 3 mol% KI improved yields to 82% .

Q. How can researchers analyze the compound’s metabolic stability in preclinical models?

- Methodological Answer : Perform hepatic microsomal assays (human/rat liver microsomes) with LC-MS/MS quantification. Monitor half-life (t½) and intrinsic clearance (CLint). Compare with structurally related tetrahydroisoquinoline derivatives showing CYP3A4-mediated oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.